molecular formula C32H35N3O5S B2844825 4-(6-{[(4-tert-butylphenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-90-7

4-(6-{[(4-tert-butylphenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide

Cat. No.: B2844825
CAS No.: 688059-90-7
M. Wt: 573.71
InChI Key: GTIMQFXLAFWWSK-UHFFFAOYSA-N
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Description

4-(6-{[(4-tert-butylphenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide is a complex organic compound with a unique structure that includes a quinazolinone core, a dioxolo ring, and various functional groups such as tert-butyl, methoxy, and sulfanyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{[(4-tert-butylphenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxolo Ring: This step involves the formation of the dioxolo ring through a cyclization reaction, often using reagents such as dihalomethanes and bases.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(6-{[(4-tert-butylphenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(6-{[(4-tert-butylphenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-{[(4-tert-butylphenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide is unique due to its complex structure and the presence of multiple functional groups, which confer a range of potential biological activities and applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.

Properties

IUPAC Name

4-[6-[(4-tert-butylphenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O5S/c1-32(2,3)23-11-7-22(8-12-23)19-41-31-34-26-17-28-27(39-20-40-28)16-25(26)30(37)35(31)15-5-6-29(36)33-18-21-9-13-24(38-4)14-10-21/h7-14,16-17H,5-6,15,18-20H2,1-4H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIMQFXLAFWWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC=C(C=C5)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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